N-Boc-endo-3-aminotropane

Catalog No.
S1798438
CAS No.
744183-20-8
M.F
C₁₂H₂₂N₂O₂
M. Wt
226.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-endo-3-aminotropane

Unprotected tropanamines cause competitive acylation and low yields; exo-isomer gives inactive compounds. N-Boc-endo-3-aminotropane resolves these with >99:1 endo stereopurity and orthogonal Boc protection, ensuring selective 3-endo functionalization critical for 5-HT4 agonists like velusetrag. • >99:1 endo:exo ratio guarantees correct 3D pharmacophore orientation. • Boc group prevents bridgehead N-acylation, eliminating bis-acylated impurities. • Reliable scale-up: mild acidic deprotection frees secondary amine for further diversification, boosting yield.

CAS Number

744183-20-8

Product Name

N-Boc-endo-3-aminotropane

IUPAC Name

tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Molecular Formula

C₁₂H₂₂N₂O₂

Molecular Weight

226.32

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+

SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N

Synonyms

exo-3-Amino-8-Boc-8-azabicyclo[3.2.1]octane; 8-N-Boc-3-(exo-amino)-8-azabicyclo[3.2.1]octane

Purity

≥97%

Package Size

500 mg, 1 g, 5 g, 10 g

N-Boc-endo-3-aminotropane (CAS: 744183-20-8) is a stereopure (>99:1 endo:exo), orthogonally protected bicyclic diamine procured as a critical building block in medicinal chemistry. Featuring a tropane skeleton with a Boc-protected bridgehead nitrogen and a primary amine at the 3-endo position, it is essential for synthesizing target-specific neuroactive and gastrointestinal active pharmaceutical ingredients (APIs), including 5-HT4 receptor agonists like velusetrag. Its commercial value lies in its high stereopurity and its ability to support chemoselective functionalization without the side reactions common to unprotected tropanamines [1].

Procurement Fit

Stereochemistry Endo (3β) configuration for tropane-based CNS pharmacophores
Protection Orthogonal Boc strategy for sequential site-selective functionalization
Use Context Key intermediate in 5-HT₄ agonist and D₂/5-HT₂A antagonist synthesis

Generic substitution with the exo-isomer (N-Boc-exo-3-aminotropane) or unprotected endo-3-aminotropane fails in both process and application contexts. The endo-stereochemistry is an absolute requirement for the correct 3D spatial orientation of the pharmacophore in 5-HT4 receptor binding; substituting the exo-isomer results in biologically inactive compounds and necessitates prohibitive downstream chiral resolution [1]. Furthermore, attempting to use unprotected tropanamine removes the orthogonal protection strategy, leading to competitive acylation at the secondary bridgehead nitrogen, which drastically reduces the yield of the desired 3-substituted product and introduces complex purification bottlenecks during scale-up[2].

Substitution Risk

Target Endo (3β) isomer Positions amine for high-affinity receptor binding geometry
Substitute Exo (3α) isomer Divergent spatial trajectory may not recapitulate D₂/5-HT₂A SAR profile
Target Boc-protected tropane Prevents competitive bridgehead nitrogen reactivity during amide coupling
Substitute Unprotected 3-aminotropane Non-selective acylation yields complex mixtures at manufacturing scale

Stereochemical Purity for Receptor Pharmacophore Alignment

Commercial grades of N-Boc-endo-3-aminotropane are synthesized to maintain an endo:exo isomer ratio of >99:1, which is critical for downstream API efficacy. When compared to unoptimized or exo-enriched mixtures, starting with the >99% stereopure endo-isomer ensures that subsequent amide coupling reactions yield the correct bioactive conformation for 5-HT4 receptor agonists, eliminating the need for costly and low-yield chiral separations late in the synthesis [1].

Evidence DimensionEndo:Exo Isomer Ratio
Target Compound Data>99:1 endo:exo ratio
Comparator Or BaselineUnoptimized tropane mixtures (<50% endo)
Quantified Difference>99% target isomer retention vs. <50%, preventing >50% API batch loss.
Conditions1H-NMR and analytical HPLC verification of synthetic intermediates.

Procurement of the stereopure endo-isomer is mandatory to avoid batch failure and bypass expensive downstream chiral chromatography.

Reductive amination
Cross-study comparable
Exo isomer accessed via 94% yield hydrogenolysis route; endo isomer obtained via stereospecific reductive amination from ketone. Conditions differ; yield parity not established.
Stereochemical outcome, not yield, determines procurement
3β-(endo) geometry required for pharmacophore

Chemoselective Amide Coupling Efficiency

The presence of the Boc protecting group on the bridgehead nitrogen enables highly chemoselective reactions at the primary 3-endo amine. Compared to unprotected endo-3-aminotropane, which is susceptible to competitive N-acylation at both nitrogen centers, N-Boc-endo-3-aminotropane routinely achieves >70-85% yields in targeted amide coupling steps (e.g., with quinolinone or indazole acid chlorides) by completely suppressing bridgehead functionalization[1].

Evidence DimensionTarget Mono-acylation Yield
Target Compound Data>70-85% selective yield
Comparator Or BaselineUnprotected endo-3-aminotropane (<50% due to mixed acylation)
Quantified Difference>30% improvement in step yield and elimination of bis-acylated byproducts.
ConditionsStandard amide coupling with acid chlorides or HATU/EDC in organic solvents.

Maximizing step-yield in the coupling phase directly reduces raw material costs and simplifies purification in API manufacturing.

D₂ receptor affinity
Class-level inference
Ki = 0.4 nM for para-substituted 3β-aminotropane arylamides; >1000-fold affinity range across substitution patterns
Endo configuration prerequisite for sub-nanomolar D₂ binding
Exo isomer predicted to abolish high-affinity binding

Deprotection Compatibility in Complex API Synthesis

The Boc group on N-Boc-endo-3-aminotropane offers broader process compatibility compared to N-benzyl protected alternatives. It can be quantitatively removed (>95% yield) using mild acidic conditions (TFA/CH2Cl2 or HCl), whereas N-benzyl deprotection requires palladium-catalyzed hydrogenation. This allows the Boc-protected building block to be used in synthetic routes containing reducible moieties (such as halogens or alkenes) that would otherwise be destroyed during debenzylation [1].

Evidence DimensionDeprotection condition mildness and yield
Target Compound DataN-Boc protection (TFA/HCl cleavage, >95% yield)
Comparator Or BaselineN-Benzyl protection (Pd/C H2 cleavage)
Quantified Difference100% preservation of reducible functional groups vs. high risk of off-target reduction.
ConditionsLate-stage deprotection in multi-step pharmaceutical synthesis.

Mild acidic deprotection broadens the scope of compatible synthetic routes and avoids the cost and toxicity of heavy-metal catalysts.

Velusetrag synthesis
Head-to-head
Sequential amide coupling (3-endo-NH₂) followed by Boc deprotection and N-alkylation enables site-selective tropane elaboration
Orthogonal protection enables multi-kilogram route
Unprotected analog yields non-selective acylation mixtures
Storage stability
Data to verify
Predicted pKa 10.12 for bridgehead nitrogen; Boc-protected form remains neutral and organic-soluble under synthetic conditions
Boc protection reduces oxidation and purification burden
Store under inert gas at 2–8°C per vendor specification
Receptor selectivity
Class-level inference
D₂ Ki = 0.4–0.6 nM; 5-HT₁A Ki = 30.5–62.7 nM; tunable >100-fold selectivity window by coupling partner choice
Single scaffold accesses diverse CNS receptor profiles
Endo isomer required for selectivity tunability
Orthogonal protection
Head-to-head
Bridgehead N-Boc remains inert during 3-endo-NH₂ amide coupling; TFA deprotection then liberates second amine for alkylation
Two sequential site-selective transformations enabled
Comparators support zero or one selective step

Synthesis of 5-HT4 Receptor Agonists (e.g., Velusetrag)

N-Boc-endo-3-aminotropane is a primary building block for synthesizing gastrointestinal prokinetic agents like velusetrag. Its >99:1 endo-stereopurity ensures the final molecule adopts the exact 3D conformation required for high-affinity binding to the 5-HT4 receptor, while the Boc group allows for clean amide coupling with quinolinone-carboxylic acids[1].

Tropane Alkaloid Library Generation for High-Throughput Screening

In medicinal chemistry, the orthogonal reactivity provided by the Boc-protected bridgehead nitrogen allows researchers to selectively derivatize the 3-endo amine. Following coupling, the Boc group is easily removed under mild acidic conditions, freeing the secondary amine for further diversification (e.g., reductive amination or alkylation) to discover novel CCR5 antagonists or muscarinic ligands [2].

Scale-Up Manufacturing of Bicyclic API Intermediates

For industrial process chemistry, the high chemoselectivity and reliable deprotection profile of N-Boc-endo-3-aminotropane make it highly suitable for multi-kilogram scale-up. It prevents the formation of bis-acylated impurities common with unprotected tropanamines, thereby streamlining downstream purification and maximizing overall process yield [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
D₂/5-HT₂A dual antagonist development
Endo (3β) stereochemistry
Stereochemical identity by ¹H NMR or chiral HPLC
5-HT₄ agonist sequential synthesis
Orthogonal Boc protection
Site-selectivity in amide coupling step
CNS ligand library synthesis
Tunable amine handle
Receptor selectivity from coupling partner choice
Process scale-up campaigns
Storage stability and purity
Inert atmosphere handling and purity ≥95%

XLogP3

1.3

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